4-(isobutyrylamino)-N-(2-methyl-5-nitrophenyl)benzamide
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Overview
Description
4-(isobutyrylamino)-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isobutyrylamino group and a nitrophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isobutyrylamino)-N-(2-methyl-5-nitrophenyl)benzamide typically involves a multi-step process:
Nitration: The starting material, 2-methylbenzene, undergoes nitration to introduce a nitro group, forming 2-methyl-5-nitrobenzene.
Amidation: The nitro compound is then subjected to amidation with isobutyrylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(isobutyrylamino)-N-(2-methyl-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic substitution reactions, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Reduction: The major product is 4-(isobutyrylamino)-N-(2-methyl-5-aminophenyl)benzamide.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
4-(isobutyrylamino)-N-(2-methyl-5-nitrophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(isobutyrylamino)-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and other interactions. This can lead to the modulation of biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(isobutyrylamino)-N-(2-methylphenyl)benzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-(isobutyrylamino)-N-(2-nitrophenyl)benzamide: Similar structure but without the methyl group, which can influence its physical and chemical properties.
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-11(2)17(22)19-14-7-5-13(6-8-14)18(23)20-16-10-15(21(24)25)9-4-12(16)3/h4-11H,1-3H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOLRMXFZPBXJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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